molecular formula C14H11N3S B3060569 4-Amino-3-phenylquinazoline-2(3H)-thione CAS No. 53412-77-4

4-Amino-3-phenylquinazoline-2(3H)-thione

Cat. No.: B3060569
CAS No.: 53412-77-4
M. Wt: 253.32 g/mol
InChI Key: PQGGVDUFBMMPQX-UHFFFAOYSA-N
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Description

4-Amino-3-phenylquinazoline-2(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features an amino group at the 4-position, a phenyl group at the 3-position, and a thione group at the 2-position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-phenylquinazoline-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-phenylquinazoline-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted quinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-3-phenylquinazoline-2(3H)-thione would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Lacks the phenyl and thione groups.

    3-Phenylquinazoline: Lacks the amino and thione groups.

    2-Thioquinazoline: Lacks the amino and phenyl groups.

Uniqueness

4-Amino-3-phenylquinazoline-2(3H)-thione is unique due to the presence of all three functional groups (amino, phenyl, and thione) on the quinazoline ring

Properties

IUPAC Name

4-amino-3-phenylquinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGGVDUFBMMPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408334
Record name 4-imino-3-phenyl-3,4-dihydro-2(1H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53412-77-4
Record name NSC75213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-imino-3-phenyl-3,4-dihydro-2(1H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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